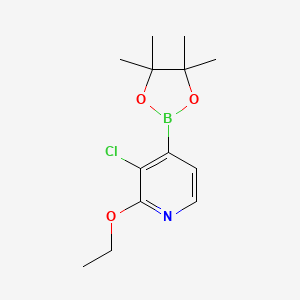

3-Chloro2-ethoxypyridine-4-boronic acid pinacol ester

CAS No.: 2121513-95-7

Cat. No.: VC11653385

Molecular Formula: C13H19BClNO3

Molecular Weight: 283.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121513-95-7 |

|---|---|

| Molecular Formula | C13H19BClNO3 |

| Molecular Weight | 283.56 g/mol |

| IUPAC Name | 3-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C13H19BClNO3/c1-6-17-11-10(15)9(7-8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 |

| Standard InChI Key | DDPDNUWYJSEOCY-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OCC)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OCC)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester possesses the molecular formula C₁₃H₁₉BClNO₃ and a molar mass of 283.56 g/mol . The structure features:

-

A pyridine ring substituted at C2 with an ethoxy group (-OCH₂CH₃)

-

Chlorine at C3

-

A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at C4

This substitution pattern creates distinct electronic effects: the electron-withdrawing chlorine and boronate ester contrast with the electron-donating ethoxy group, enabling regioselective reactivity in transition metal-catalyzed reactions.

Spectroscopic Data

While experimental NMR spectra for this specific compound remain unpublished, analogous pinacol boronates exhibit characteristic ¹¹B NMR shifts between 28–32 ppm and ¹³C NMR signals for pinacol methyl groups near δ 24–25 ppm . The aromatic proton environment likely shows coupling patterns consistent with para-substituted pyridines, though chlorine’s deshielding effect may shift H3 upfield compared to unsubstituted analogs.

Synthesis and Stability Considerations

Synthetic Routes

Two primary methodologies emerge for preparing this compound:

2.1.1 Grignard Reagent Boronation

Christopher Murphy’s dissertation details magnesium-mediated reactions where preformed 3-chloro-2-ethoxypyridinylmagnesium halides react with pinacolborane (HBpin) in THF at −78°C to 25°C . This method typically achieves 60–75% yields but requires strict anhydrous conditions to prevent boronate hydrolysis.

2.1.2 Zinc-Mediated Barbier Conditions

Recent advances utilize zinc dust (activated with LiCl or CoBr₂) to generate organozinc intermediates in situ from 3-chloro-2-ethoxy-4-iodopyridine, followed by HBpin addition . This one-pot approach simplifies purification but faces challenges in controlling halogen exchange side reactions.

| Quantity | Price ($) | Purity | Supplier |

|---|---|---|---|

| 500 mg | 230 | 97% | AOBChem |

| 1 g | 322 | 97% | AOBChem |

| 5 g | 1,152 | 97% | AOBChem |

| 1 g | 496 | 95% | AstaTech |

Material Science Uses

Emerging applications include:

-

Conducting polymer synthesis through electropolymerization of coupled monomers

-

MOF (Metal-Organic Framework) construction via boronate ester linkages

Analytical Challenges and Solutions

Chromatographic Analysis

Reverse-phase HPLC analysis requires:

-

Column: Zorbax SB-C18, 150 × 4.6 mm, 3.5 μm

-

Mobile phase: 10 mM tetrabutylammonium phosphate (pH 12.4)/acetonitrile (70:30)

This method reduces on-column degradation to <5% while maintaining adequate peak symmetry (As ≤ 1.3) .

Spectroscopic Quantification

Future Research Directions

Synthetic Improvements

-

Developing continuous flow protocols to enhance reaction safety and yield

-

Exploring photoredox borylation strategies for milder condition adaptation

Application Expansion

-

Investigating asymmetric catalysis using chiral pyridine-boronate ligands

-

Evaluating biocatalytic coupling approaches with engineered transaminases

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume